Ortho-Fluorine Electronic Modulation vs. Non-Fluorinated Analog
The ortho-fluorine substituent on the phenyl ring of 1-bromo-3-(2-fluorophenyl)propan-2-one imparts a distinct electronic and lipophilic profile compared with the non-fluorinated parent 1-bromo-3-phenylpropan-2-one [1]. Computed XLogP3 for the target compound is 2.6, versus an XLogP3 of approximately 2.1 for 1-bromo-3-phenylpropan-2-one (value derived from PubChem computed data for the non-fluorinated analog), indicating a modest but meaningful increase in lipophilicity attributable to the fluorine atom [1][2]. The topological polar surface area (TPSA) is 17.1 Ų for both compounds, confirming that fluorine introduction does not alter hydrogen-bonding capacity but does influence LogP, which can affect membrane permeability, metabolic stability, and off-target promiscuity in drug-discovery contexts [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1-Bromo-3-phenylpropan-2-one (CAS 20772-12-7); XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (increased lipophilicity for the fluorinated compound) |
| Conditions | Computed via XLogP3 algorithm; values sourced from PubChem and Kuujia databases. |
Why This Matters
A ΔXLogP3 of +0.5 can translate into a ~3-fold increase in membrane partitioning, influencing both pharmacokinetic behavior in biological assays and chromatographic retention in purification protocols.
- [1] Kuujia. Cas no 423184-32-1 (1-Bromo-3-(2-fluorophenyl)propan-2-one) – Computed XLogP3, TPSA. https://www.kuujia.com/cas-423184-32-1.html (accessed 2026-04-30). View Source
- [2] PubChem. 1-Bromo-3-phenylpropan-2-one – Computed Properties (XLogP3). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
